1,1'-(1,4-Phenylene)bis(3-methylidenepyrrolidin-2-one)
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Overview
Description
3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of two pyrrolidinone rings, each substituted with a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which results in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduces a way to reduce the double bond in combination with the elimination of the hydroxy group, leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Catalytic hydrogenation can reduce the double bonds present in the structure.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products
The major products formed from these reactions include various oxo derivatives, reduced forms of the compound, and substituted aromatic derivatives.
Scientific Research Applications
3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to modulate sigma-1 receptors, which are proteins localized in the endoplasmic reticulum membrane of eukaryotic cells . These receptors regulate calcium ion influx from the endoplasmic reticulum to the mitochondria, influencing various cellular functions.
Comparison with Similar Compounds
Similar Compounds
Piracetam: A well-known nootropic compound that shares a similar pyrrolidinone structure.
E1R: A sigma-1 receptor modulator with a similar pharmacophore.
Benzazepine Derivatives: Compounds that act as dopamine receptor agonists or antagonists.
Uniqueness
3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one is unique due to its dual pyrrolidinone rings and the presence of methylidene groups, which confer distinct chemical and biological properties. Its ability to modulate sigma-1 receptors sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry.
Properties
CAS No. |
70259-57-3 |
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Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-methylidene-1-[4-(3-methylidene-2-oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H16N2O2/c1-11-7-9-17(15(11)19)13-3-5-14(6-4-13)18-10-8-12(2)16(18)20/h3-6H,1-2,7-10H2 |
InChI Key |
FZJWFLJAYIRLJQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCN(C1=O)C2=CC=C(C=C2)N3CCC(=C)C3=O |
Origin of Product |
United States |
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